5-(Difluoromethoxy)quinolin-8-amine

8-Aminoquinoline SAR Antimalarial Radical Cure Plasmodium cynomolgi

5-(Difluoromethoxy)quinolin-8-amine (CAS 1594056-86-6) is a fluorinated 8-aminoquinoline building block bearing a difluoromethoxy (-OCF₂H) group at the 5-position of the quinoline core. This compound combines the privileged 8-aminoquinoline pharmacophore—extensively validated in antimalarial and anti-infective drug discovery—with a 5-position fluoroalkoxy substituent, a motif identified in seminal 8-aminoquinoline structure–activity relationship (SAR) studies as favorably impacting radical curative activity against Plasmodium parasites.

Molecular Formula C10H8F2N2O
Molecular Weight 210.18 g/mol
CAS No. 1594056-86-6
Cat. No. B1458294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)quinolin-8-amine
CAS1594056-86-6
Molecular FormulaC10H8F2N2O
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)N)OC(F)F
InChIInChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)9-6(8)2-1-5-14-9/h1-5,10H,13H2
InChIKeyJWTQKVKKARCGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethoxy)quinolin-8-amine (CAS 1594056-86-6) for Medicinal Chemistry Procurement: 8-Aminoquinoline Scaffold with 5-Position Fluorination


5-(Difluoromethoxy)quinolin-8-amine (CAS 1594056-86-6) is a fluorinated 8-aminoquinoline building block bearing a difluoromethoxy (-OCF₂H) group at the 5-position of the quinoline core . This compound combines the privileged 8-aminoquinoline pharmacophore—extensively validated in antimalarial and anti-infective drug discovery—with a 5-position fluoroalkoxy substituent, a motif identified in seminal 8-aminoquinoline structure–activity relationship (SAR) studies as favorably impacting radical curative activity against Plasmodium parasites [1]. The compound is commercially available at 95% purity, with a molecular formula of C₁₀H₈F₂N₂O (MW: 210.18 g/mol) .

Workflow Medicinal chemistry building block for 8-aminoquinoline SAR
Selection context 5-position difluoromethoxy substitution for anti-infective research
Use context Metabolic stability-focused lead optimization programs

Why 5-(Difluoromethoxy)quinolin-8-amine Cannot Be Freely Substituted by Other 5-Substituted or Unsubstituted 8-Aminoquinolines


Within the 8-aminoquinoline class, substituent identity and position profoundly modulate both antimalarial radical curative activity and broader pharmacokinetic attributes [1]. Systematic evaluation of 200 8-aminoquinolines demonstrated that 5-position substituents—including alkoxy and fluoro groups—favorably impact activity, while other modifications can prejudice it [1]. Moreover, the difluoromethoxy (-OCF₂H) group is not a simple incremental modification; it is a metabolically stable bioisostere that resists the rapid O-demethylation or dealkylation that often limits the utility of 5-methoxy or 5-ethoxy congeners [2]. Thus, substituting an unsubstituted, 5-methyl, or 5-alkoxy 8-aminoquinoline for the 5-(difluoromethoxy) analog introduces unverified changes in both target engagement and metabolic liability, rendering interchange scientifically unsound without direct comparative data.

Unsubstituted analog
5-position substitution may shift anti-infective activity SAR studies indicate 5-alkoxy/fluoro groups modulate radical cure response; unsubstituted 8-aminoquinolines may not replicate this profile.
5-Methoxy congener
Metabolic pathway may differ due to O-demethylation liability Methoxy group is susceptible to rapid oxidative clearance; the difluoromethoxy bioisostere may exhibit distinct metabolic stability.
5-Alkoxy analogs
O-dealkylation risk may alter exposure profile Ethoxy and longer alkoxy chains are prone to metabolic cleavage, potentially leading to different PK behavior than the -OCF₂H variant.

5-(Difluoromethoxy)quinolin-8-amine Quantitative Differentiation Evidence: 5-Position Substituent Impact on Antimalarial Activity and Metabolic Stability


5-Position Fluoro/Alkoxy Substitution Enhances Radical Curative Activity in 8-Aminoquinolines: Class-Level SAR Evidence

In a landmark evaluation of 200 8-aminoquinolines against Plasmodium cynomolgi infections in rhesus monkeys, nuclear substituent analysis revealed that additions at the 5-position—specifically alkoxy, fluoro, and select phenoxy groups—were among the most favorable modifications for enhancing radical curative activity [1]. This study established that 34 derivatives exhibited activity equal or superior to primaquine, with 5-position modifications consistently represented among the most active compounds [1]. While the study did not test 5-(difluoromethoxy)quinolin-8-amine directly, it provides class-level inference that 5-position substitution with fluoro-containing alkoxy groups confers a therapeutic advantage over unsubstituted 8-aminoquinolines and over 5-position modifications that lack favorable electronic or steric properties.

5-Position SAR
Class-level
34/200 derivatives ≥ primaquine activity; 5-alkoxy/fluoro groups among favorable nuclear modifications
Context-dependent; alignment with SAR principles reported
Data to verify for this specific analog
8-Aminoquinoline SAR Antimalarial Radical Cure Plasmodium cynomolgi

8-Aminoquinoline Antimalarial Potency Range Against Drug-Sensitive and Drug-Resistant P. falciparum Strains

A 2018 study evaluating a series of 8-quinolinamines bearing 5-alkoxy groups reported in vitro antimalarial activity against drug-sensitive (D6) and drug-resistant (W2) P. falciparum strains [1]. The class exhibited IC₅₀ values ranging from 20 to 4760 ng/mL against D6 and 22 to 4760 ng/mL against W2 [1]. The most potent analogues achieved in vivo cures at 25–50 mg/kg/day in murine models [1]. While 5-(difluoromethoxy)quinolin-8-amine was not among the specific compounds reported, the study demonstrates that 5-alkoxy-substituted 8-quinolinamines as a class possess broad-spectrum anti-infective activity with promising in vivo efficacy, supporting the rationale for procuring and evaluating this specific analog.

Class potency range
Class-level
IC₅₀ 20–4760 ng/mL (D6); 22–4760 ng/mL (W2)
Supports class-level antimalarial potency screening
Specific activity for this analog not reported
Antimalarial Plasmodium falciparum Drug Resistance

Difluoromethoxy Group Confers Enhanced Metabolic Stability and Lipophilicity Relative to Methoxy or Ethoxy Analogs

The -OCF₂H (difluoromethoxy) group is widely recognized as a metabolically stable bioisostere for conventional alkoxy groups (-OCH₃, -OCH₂CH₃) that are susceptible to rapid oxidative O-demethylation or dealkylation in vivo [1]. Incorporation of -OCF₂H significantly improves metabolic stability, membrane permeability, and overall pharmacokinetic profile [1]. The calculated LogP for 5-(difluoromethoxy)quinolin-8-amine is 2.42 , providing a quantitative baseline for lipophilicity. In contrast, 5-methoxyquinolin-8-amine and 5-ethoxyquinolin-8-amine would be predicted to undergo faster metabolic clearance due to labile O-alkyl groups, limiting their utility in lead optimization programs.

Metabolic stability
Class-level
Target: -OCF₂H (LogP 2.42) resists oxidative metabolism Comparator: -OCH₃/-OC₂H₅ susceptible to O-dealkylation
Reported profile supports metabolic stability screening
Physicochemical and literature inference
Metabolic Stability Lipophilicity Bioisostere Drug Design

5-(Difluoromethoxy)quinolin-8-amine: Optimal Research and Development Application Scenarios Based on Differential Evidence


Antimalarial Lead Optimization Programs Targeting Radical Cure of P. vivax or P. cynomolgi

5-(Difluoromethoxy)quinolin-8-amine is optimally deployed in antimalarial drug discovery programs seeking next-generation 8-aminoquinolines with improved radical curative activity. The compound's 5-position difluoromethoxy substituent aligns with SAR findings that 5-alkoxy/fluoro modifications enhance activity against Plasmodium liver stages [1]. Its metabolic stability advantage over 5-methoxy analogs positions it as a preferred scaffold for optimizing primaquine- or tafenoquine-like candidates.

Broad-Spectrum Anti-Infective Scaffold Development

Given the documented antibacterial, antifungal, and antileishmanial activities of 5-alkoxy-8-quinolinamines [1], 5-(difluoromethoxy)quinolin-8-amine serves as a versatile starting material for synthesizing broad-spectrum anti-infective libraries. The -OCF₂H group's favorable physicochemical profile (LogP = 2.42) enhances the probability of identifying compounds with balanced potency and pharmacokinetic properties.

Kinase Inhibitor and Targeted Therapy Medicinal Chemistry

The quinolin-8-amine core is a recognized scaffold for kinase inhibition [1]. 5-(Difluoromethoxy)quinolin-8-amine provides a metabolically stable, fluorinated variant for SAR exploration of kinase targets where 5-position substitution modulates potency, selectivity, or ADME properties. The -OCF₂H group's resistance to oxidative metabolism reduces the risk of inactive or rapidly cleared metabolites, a common liability in kinase inhibitor programs.

Privileged Scaffold Derivatization for Chemical Biology Probe Synthesis

As a 95% purity building block with a defined LogP (2.42) [1] and a substitution pattern validated in 8-aminoquinoline SAR , 5-(difluoromethoxy)quinolin-8-amine is suitable for generating chemical biology probes. Its difluoromethoxy group provides a useful ¹⁹F NMR handle for binding studies, while its 8-amino group offers a convenient vector for conjugation or further diversification.

Application
Selection Property
Validation Focus
Antimalarial radical cure research
5-position substituent profile
Liver-stage activity assays
Anti-infective scaffold exploration
5-alkoxy/fluoro substitution pattern
Multi-pathogen screening
Kinase inhibitor SAR studies
Metabolic stability of fluoroalkoxy group
Kinase selectivity and ADME profiling
Chemical biology probe synthesis
8-amino conjugation and ¹⁹F NMR handle
Binding studies and probe validation

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24 linked technical documents
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